molecular formula C8H10N4O B3332603 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 90953-10-9

2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B3332603
CAS No.: 90953-10-9
M. Wt: 178.19 g/mol
InChI Key: SYPMBCKXHBWLMY-UHFFFAOYSA-N
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Description

2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound with the molecular formula C8H10N4O. It belongs to the class of triazolopyrimidines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically takes place in dry toluene at 140°C .

Industrial Production Methods

the scalability of the microwave-mediated synthesis suggests potential for industrial application, given its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with amines can produce amino derivatives .

Mechanism of Action

The mechanism of action of 2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O/c1-3-6-10-8-9-5(2)4-7(13)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYPMBCKXHBWLMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=NC(=CC(=O)N2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
Reactant of Route 3
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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